molecular formula C10H11F3N2O3S B14824434 N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

Cat. No.: B14824434
M. Wt: 296.27 g/mol
InChI Key: JADVXTRWQJDOAB-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanesulfonamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-(trifluoromethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-8(18-7-2-3-7)4-6(5-14-9)10(11,12)13/h4-5,7H,2-3H2,1H3,(H,14,15)

InChI Key

JADVXTRWQJDOAB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanesulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar compounds to N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide include:

The uniqueness of this compound lies in its combination of a cyclopropoxy group and a methanesulfonamide group, which imparts distinct chemical properties and potential biological activities.

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